Para-nitrobenzyl glutaryl glycinic acid
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Overview
Description
These compounds contain an alpha amino acid which bears an acyl group at its terminal nitrogen atom . PARA-NITROBENZYL GLUTARYL GLYCINIC ACID is characterized by its unique structure, which includes a nitrobenzyl group, a glutaric acid moiety, and a glycinic acid residue.
Preparation Methods
The preparation of PARA-NITROBENZYL GLUTARYL GLYCINIC ACID involves several synthetic routes and reaction conditions. One common method involves the reaction of para-nitrobenzyl chloride with glutaric anhydride to form para-nitrobenzyl glutarate. This intermediate is then reacted with glycine in the presence of a suitable catalyst to yield this compound . Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of solvents to increase yield and purity.
Chemical Reactions Analysis
PARA-NITROBENZYL GLUTARYL GLYCINIC ACID undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include hydrogen gas, catalysts like palladium on carbon, and solvents such as ethanol. Major products formed from these reactions include amino derivatives and substituted benzyl derivatives.
Scientific Research Applications
PARA-NITROBENZYL GLUTARYL GLYCINIC ACID has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties and its role in drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of PARA-NITROBENZYL GLUTARYL GLYCINIC ACID involves its interaction with specific molecular targets and pathways. It is known to interact with proteins and enzymes, potentially inhibiting or modifying their activity. The nitrobenzyl group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects .
Comparison with Similar Compounds
PARA-NITROBENZYL GLUTARYL GLYCINIC ACID can be compared with other similar compounds, such as:
Nitrobenzenes: Compounds containing a nitro group attached to a benzene ring.
Nitroaromatic compounds: Aromatic compounds with one or more nitro groups.
N-acyl amines: Compounds containing an acyl group attached to an amine.
Secondary carboxylic acid amides: Amides derived from secondary carboxylic acids.
What sets this compound apart is its unique combination of a nitrobenzyl group, a glutaric acid moiety, and a glycinic acid residue, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C14H17N3O6 |
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Molecular Weight |
323.30 g/mol |
IUPAC Name |
2-[[5-[(4-nitrophenyl)methylamino]-5-oxopentanoyl]amino]acetic acid |
InChI |
InChI=1S/C14H17N3O6/c18-12(2-1-3-13(19)16-9-14(20)21)15-8-10-4-6-11(7-5-10)17(22)23/h4-7H,1-3,8-9H2,(H,15,18)(H,16,19)(H,20,21) |
InChI Key |
UCFVFUIGNWHAJJ-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1CNC(=O)CCCC(=O)NCC(=O)O)[N+](=O)[O-] |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)CCCC(=O)NCC(=O)O)[N+](=O)[O-] |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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